rac Guaifenesin-d5 Cyclic Carbonate
CAS No.:
Cat. No.: VC20254592
Molecular Formula: C11H12O5
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O5 |
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Molecular Weight | 229.24 g/mol |
IUPAC Name | 4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
Standard InChI | InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
Standard InChI Key | YZXWOTFONXXTKG-RORPNYJOSA-N |
Isomeric SMILES | [2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H] |
Canonical SMILES | COC1=CC=CC=C1OCC2COC(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
rac Guaifenesin-d5 Cyclic Carbonate (CAS 1329809-21-3) is a stable isotope-labeled analog of Guaifenesin Cyclic Carbonate (CAS 2049-21-0). Its molecular formula is , with a molecular weight of 229.24 g/mol . The compound features five deuterium atoms substituted at specific positions, as illustrated by its SMILES notation:
.
Comparative Analysis with Non-Deuterated Form
The non-deuterated counterpart, rac Guaifenesin Cyclic Carbonate (CAS 2049-21-0), has the formula and a molecular weight of 224.21 g/mol . The isotopic substitution increases the molecular weight by approximately 5.03 g/mol, aligning with theoretical expectations for deuterium labeling .
Property | rac Guaifenesin-d5 Cyclic Carbonate | rac Guaifenesin Cyclic Carbonate |
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CAS Number | 1329809-21-3 | 2049-21-0 |
Molecular Formula | ||
Molecular Weight (g/mol) | 229.24 | 224.21 |
Purity | >95% (HPLC) | >95% (HPLC) |
Synthesis and Isotopic Labeling
Deuteration Strategy
Deuteration involves replacing five hydrogen atoms with deuterium at specific sites to create rac Guaifenesin-d5 Cyclic Carbonate. This process enhances the compound’s utility in pharmacokinetic studies, as deuterated analogs are widely used as internal standards in mass spectrometry to improve analytical precision .
Synthetic Pathways
While explicit synthetic routes are proprietary, the process likely involves:
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Cyclic Carbonate Formation: Reaction of Guaifenesin with phosgene or carbonyl diimidazole to form the cyclic carbonate .
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Deuterium Exchange: Catalytic deuteration under controlled conditions to replace hydrogens at metabolically stable positions .
Pharmacological and Biomedical Applications
Role in Drug Delivery Systems
rac Guaifenesin Cyclic Carbonate derivatives are instrumental in formulating nanoparticles for targeted drug delivery. These nanoparticles exhibit:
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Enhanced Stability: Protection of encapsulated drugs from enzymatic degradation .
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Controlled Release: Tunable release kinetics based on nanoparticle size and composition .
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Tissue Specificity: Surface functionalization with ligands enables targeting of specific cell types .
The deuterated form, rac Guaifenesin-d5 Cyclic Carbonate, is particularly valuable in tracking nanoparticle distribution and metabolism in vivo using isotopic tracing techniques .
Expectorant Activity
Guaifenesin, the parent compound, is an FDA-approved expectorant that increases airway surface liquid volume and reduces mucus viscosity . Deuterated analogs like rac Guaifenesin-d5 Cyclic Carbonate are used in preclinical studies to investigate:
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Metabolic Pathways: Deuterium labeling allows precise tracking of metabolic products via LC-MS .
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Dosage Optimization: Studies on deuterium’s kinetic isotope effect (KIE) inform dose-response relationships .
Analytical Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment, with both deuterated and non-deuterated forms showing >95% purity .
Mass Spectrometry
Deuterated compounds exhibit distinct mass shifts in MS spectra. For example, the molecular ion peak for rac Guaifenesin-d5 Cyclic Carbonate appears at , compared to for the non-deuterated form .
Future Directions
Advanced Drug Delivery Systems
Ongoing research aims to optimize rac Guaifenesin Cyclic Carbonate-based nanoparticles for:
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Oncology: Targeted delivery of chemotherapeutics to tumor microenvironments .
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Neurology: Blood-brain barrier penetration for CNS drug delivery .
Isotope-Effect Studies
Further exploration of deuterium’s KIE could reveal novel metabolic pathways, enhancing the design of deuterated pharmaceuticals .
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